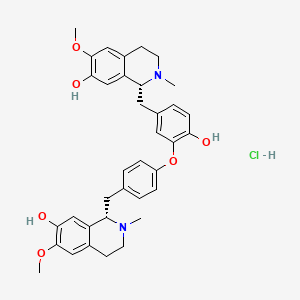

(+)-(1R,1'S)-berbamunine hydrochloride

Description

Context within Bisbenzylisoquinoline Alkaloid Chemistry

Bisbenzylisoquinoline alkaloids represent the largest group within the isoquinoline (B145761) alkaloids, with nearly 500 distinct compounds identified. researchgate.netwho.int These molecules are formed by the oxidative coupling of two benzylisoquinoline units, creating a variety of structural types based on the number and position of the diaryl ether linkages. who.int Berbamunine (B191780) is a Type I bisBIA, characterized by a head-to-tail linkage configuration. researchgate.netpnas.org

The biosynthesis of berbamunine involves a cytochrome P450-mediated dimerization of one (S)-N-methylcoclaurine monomer with one (R)-N-methylcoclaurine monomer. nih.govpnas.org This specific coupling of two different stereoisomers gives rise to the distinct (1R,1'S) configuration of berbamunine. nih.gov The other diastereomers in this family include guattegaumerine (B1218701), which results from the coupling of two (R)-NMC monomers, and magnoline. researchgate.netnih.gov The fourth possible diastereomer has only been produced synthetically. nih.gov

The chemical complexity and stereospecificity of compounds like (+)-(1R,1'S)-berbamunine make their total chemical synthesis a significant challenge, often requiring sophisticated strategies such as asymmetric synthesis or resolution of racemic mixtures. nih.govnih.gov

Table 1: Chemical Properties of (+)-(1R,1'S)-Berbamunine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₁ClN₂O₆ | nih.gov |

| Molecular Weight | 645.2 g/mol | nih.gov |

| Parent Compound | (+)-Berbamine (Berbamunine) | nih.gov |

| Parent MW | 608.7 g/mol | nih.gov |

| IUPAC Name | 20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | nih.gov |

| InChI Key (Parent) | FDABVSXGAMFQQH-XZWHSSHBSA-N | ebi.ac.uk |

Historical and Current Significance of this compound in Natural Product Chemistry

The history of berbamunine is rooted in its isolation from various plant species, most notably from the genus Berberis. researchgate.netnih.gov Plants of this genus have a long history of use in traditional medicine. naturemade.comnih.gov The initial discovery and structural elucidation of berbamunine were key steps in understanding the vast chemical diversity of bisbenzylisoquinoline alkaloids. nih.govnih.gov Early research focused on isolating the compound from natural sources and characterizing its complex structure, which was a non-trivial task requiring extensive spectroscopic analysis. nih.govscilit.com

Current research continues to explore the chemical space of berbamunine. Its structure serves as a scaffold for the synthesis of new derivatives with modified properties. nih.govresearchgate.net These studies are crucial for developing a deeper understanding of the structure-activity relationships (SAR) within the bisbenzylisoquinoline class. researchgate.netmdpi.comnih.gov

Scope and Research Trajectories for this compound

The future of research on this compound and related bisBIAs is moving in several exciting directions. A primary focus is the optimization of heterologous biosynthesis systems, such as the engineered yeast platforms. nih.govnih.gov The goal is to further increase production titers, making these complex molecules more accessible for extensive research. Protein engineering of key enzymes in the biosynthetic pathway, like cytochrome P450s, has already been shown to dramatically alter product profiles, even inverting the ratio of guattegaumerine to berbamunine. researchgate.netnih.gov

Another significant trajectory is the use of berbamunine as a chemical scaffold for synthetic and semi-synthetic modifications. researchgate.netmdpi.com By creating libraries of derivatives, researchers can systematically investigate how specific structural changes affect the molecule's chemical and physical properties. These structure-activity relationship (SAR) studies are fundamental to the field of medicinal chemistry and can provide valuable insights for the design of novel compounds. nih.govnih.gov For instance, research on the related alkaloid berberine (B55584) has shown that modifications at various positions can significantly alter its properties. researchgate.netmdpi.com

Furthermore, the unique three-dimensional structure of berbamunine makes it an interesting subject for computational chemistry studies. Molecular modeling and docking simulations can help to predict interactions with biological macromolecules, guiding the design of more targeted derivatives. The de novo biosynthesis platforms also open the door to producing novel, unnatural bisBIA derivatives by introducing engineered enzymes and precursor molecules. nih.govpnas.org These advanced approaches ensure that (+)-(1R,1'S)-berbamunine will remain a significant subject of study in natural product and synthetic chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H41ClN2O6 |

|---|---|

Molecular Weight |

633.2 g/mol |

IUPAC Name |

(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C36H40N2O6.ClH/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2;/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3;1H/t29-,30+;/m0./s1 |

InChI Key |

JOARPLDATXXJHM-XCCPJCIBSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC.Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC.Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of + 1r,1 S Berbamunine Hydrochloride

Absolute Stereochemical Determination of (+)-(1R,1'S)-Berbamunine Hydrochloride

The absolute configuration of berbamunine (B191780) as (+)-(1R,1'S) has been established through a combination of biosynthetic studies and spectroscopic analysis. Bisbenzylisoquinoline alkaloids (BIAs) of this type are formed in nature by the oxidative coupling of two N-methylcoclaurine monomers. Specifically, berbamunine is the product of the coupling between one (S)-N-methylcoclaurine and one (R)-N-methylcoclaurine monomer. nih.gov This specific biosynthetic pathway leads to the formation of the (1R,1'S) diastereomer.

Spectroscopic Techniques for Structural Confirmation and Analysis

A comprehensive spectroscopic analysis is essential to confirm the structure of this compound. Each technique provides unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a complex structure like berbamunine, both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for complete assignment.

¹H NMR spectra provide information on the chemical environment of protons, including the number of signals, their chemical shifts (δ), and coupling constants (J), which reveal connectivity between adjacent protons. In berbamunine, distinct signals are expected for the aromatic protons on the benzyl (B1604629) and tetrahydroisoquinoline rings, the methoxy (B1213986) groups, the N-methyl groups, and the aliphatic protons of the tetrahydroisoquinoline skeletons.

Table 1: Representative ¹³C NMR Chemical Shifts for Bisbenzylisoquinoline Alkaloid Skeletons Note: This table represents typical chemical shift ranges for this class of compounds and is not specific to this compound.

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 120 - 150 |

| C-O (Aromatic Ether) | 145 - 160 |

| C-1 | ~65 |

| C-1' | ~40 |

| N-CH₃ | 40 - 45 |

| O-CH₃ | 55 - 62 |

| Aliphatic CH₂ | 25 - 50 |

2D NMR techniques are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the two tetrahydroisoquinoline rings. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is indispensable for connecting the different fragments of the molecule, such as linking the benzyl units to the tetrahydroisoquinoline cores and confirming the positions of the ether linkages.

Mass Spectrometry (High-Resolution MS, MS/MS fragmentation)

Mass spectrometry (MS) provides information about the mass of the molecule and its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the molecular formula (e.g., C₃₇H₄₀N₂O₆ for the free base).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The molecular ion is fragmented, and the masses of the resulting fragments provide structural clues. For bisbenzylisoquinoline alkaloids, a characteristic fragmentation is the cleavage of the diaryl ether bonds or the benzylic C-C bonds, leading to the formation of smaller, stable fragment ions corresponding to the individual tetrahydroisoquinoline units. This fragmentation pattern helps to confirm the nature of the two monomeric units and how they are linked.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assignment

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming the absolute stereochemistry of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

ORD measures the change in optical rotation as a function of wavelength. A study of berbamunine and its diastereomers demonstrated distinct ORD curves, which are directly related to their absolute configurations at the C-1 and C-1' stereocenters. pnas.org The shape and sign of the Cotton effect curves in ORD and CD spectra are characteristic of the molecule's specific three-dimensional structure. rsc.org For (+)-(1R,1'S)-berbamunine, the observed positive optical rotation is a key identifier. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of berbamunine hydrochloride would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for Berbamunine Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3500 - 3200 | Phenolic hydroxyl group |

| N-H⁺ | 2700 - 2250 | Ammonium (B1175870) salt from hydrochloride |

| Aromatic C-H | 3100 - 3000 | Stretching vibration |

| Aliphatic C-H | 3000 - 2850 | Stretching vibration |

| Aromatic C=C | 1620 - 1580 | Ring stretching |

| C-O | 1260 - 1000 | Aryl ether and methoxy stretching |

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule, particularly the conjugated aromatic systems. Bisbenzylisoquinoline alkaloids typically exhibit characteristic absorption maxima around 280-290 nm, corresponding to the π-π* transitions of the substituted benzene (B151609) rings. The UV spectrum of berbamunine is consistent with this, showing a maximum absorption (λmax) around 285 nm.

Crystallographic Analysis of this compound and its Salts (e.g., X-ray Diffraction)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. Most importantly, it would offer an unambiguous confirmation of the absolute stereochemistry (1R, 1'S) without reliance on other methods.

Conformational Analysis and Dynamic Structural Studies

The three-dimensional structure and conformational flexibility of bisbenzylisoquinoline alkaloids like (+)-(1R,1'S)-berbamunine are crucial determinants of their biological activity. These molecules are not static entities but exist as an equilibrium of different conformations, or rotamers, due to restricted rotation around the diaryl ether linkages.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these conformational dynamics. By analyzing NMR spectra at different temperatures, researchers can gain insights into the energy barriers for rotation around the ether bonds and the relative populations of different conformational isomers. While specific dynamic NMR studies on this compound are not extensively detailed in the provided results, the principles of such analyses are well-established for the broader class of bisbenzylisoquinoline alkaloids. doi.org

Molecular modeling and computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, complement experimental techniques. These computational approaches can be used to calculate the potential energy surface of the molecule, identifying stable conformations and the transition states that connect them. For instance, computational calculations, including electronic circular dichroism (ECD), have been used to characterize the structures of newly isolated bisbenzylisoquinoline alkaloids. nih.gov

The conformation of (+)-(1R,1'S)-berbamunine is influenced by several factors, including the stereochemistry at the two chiral centers (1R and 1'S), the nature and position of the substituents on the isoquinoline (B145761) rings, and the solvent environment. The hydrochloride salt form can also influence the conformational preference through intramolecular hydrogen bonding and interactions with counter-ions.

Comparative Structural Analysis with Related Bisbenzylisoquinoline Alkaloids

The vast structural diversity of bisbenzylisoquinoline alkaloids offers a rich field for comparative structural analysis. who.intrsc.org By comparing the structure of (+)-(1R,1'S)-berbamunine with its diastereomers and other related alkaloids, key structure-activity relationships can be unveiled. nih.gov

Diastereomers:

(+)-(1R,1'S)-Berbamunine is one of four possible diastereomers that can be formed from the coupling of N-methylcoclaurine monomers. nih.gov The other naturally occurring diastereomers include guattegaumerine (B1218701), which is the (1R,1'R) isomer, and magnoline. nih.gov A comparative analysis reveals that while these molecules share the same molecular formula and connectivity, their three-dimensional arrangements are distinct due to the different stereochemistry at the chiral centers. This difference in stereochemistry can significantly impact their biological activities. For example, a study on bisbenzylisoquinoline alkaloids with antiadipogenic activity highlighted that the (1R,1'S) configuration, as seen in berbamunine, led to a notable enhancement in activity. nih.gov

Comparison with Other Bisbenzylisoquinoline Alkaloids:

A broader comparison can be made with other bisbenzylisoquinoline alkaloids that differ in the number or position of the diaryl ether linkages, or the substitution pattern on the aromatic rings. For instance, tetrandrine (B1684364) and fangchinoline (B191232) are well-known bisbenzylisoquinoline alkaloids that have been compared with berbamine (B205283), a compound closely related to berbamunine. nih.gov While these compounds share the same bisbenzylisoquinoline core, differences in their methylation patterns and stereochemistry lead to distinct pharmacological profiles. nih.gov

The table below provides a comparative overview of the structural features of (+)-(1R,1'S)-berbamunine and some related bisbenzylisoquinoline alkaloids.

| Compound Name | Stereochemistry | Linkage Type | Key Structural Features |

| (+)-(1R,1'S)-Berbamunine | 1R, 1'S | Head-to-tail diaryl ether | Two isoquinoline units linked by a single diaryl ether bond. |

| Guattegaumerine | 1R, 1'R | Head-to-tail diaryl ether | Diastereomer of berbamunine. |

| Magnoline | Not specified in results | Head-to-tail diaryl ether | Diastereomer of berbamunine. |

| Tetrandrine | 1S, 1'S | Two diaryl ether linkages | A macrocyclic structure with two ether bridges. |

| Fangchinoline | 1R, 1'S | Two diaryl ether linkages | Diastereomer of tetrandrine. |

| Isotetrandrine | 1R, 1'R | Two diaryl ether linkages | Diastereomer of tetrandrine. |

This comparative approach is essential for understanding how subtle structural modifications can lead to significant changes in the biological properties of these complex natural products.

Biosynthesis of + 1r,1 S Berbamunine Hydrochloride

Natural Occurrence and Botanical Sources

Bisbenzylisoquinoline alkaloids, including berbamunine (B191780), are predominantly found in specific plant families. Their distribution is not ubiquitous, highlighting the unique enzymatic machinery required for their synthesis.

Identification in Nelumbo nucifera (Lotus)

The sacred lotus (B1177795), Nelumbo nucifera, is a rich source of various benzylisoquinoline alkaloids (BIAs). researchgate.net While berbamunine itself is not the most prominently cited alkaloid in this species, the plant is known to produce a variety of related bisbenzylisoquinoline alkaloids from the embryos of its seeds, such as neferine, liensinine, and isoliensinine. nih.govresearchgate.net The presence of these structurally similar compounds suggests that the foundational biosynthetic pathways necessary for creating the bisbenzylisoquinoline scaffold are active in Nelumbo nucifera. researchgate.net The plant's unique BIA profile is characterized by a prevalence of (R)-enantiomers, which is a notable difference from many other BIA-producing plants. researchgate.net

Occurrence in Berberis Species

The genus Berberis, commonly known as barberry, is a significant and well-documented source of berbamunine. nih.govnih.gov Species such as Berberis stolonifera are particularly recognized for their ability to synthesize this compound. nih.govuniprot.org In fact, the enzyme responsible for the final coupling step in berbamunine biosynthesis, berbamunine synthase, was first isolated and characterized from cell cultures of Berberis stolonifera. uniprot.orgwikipedia.org Studies have shown that the content of berbamine (B205283), a closely related bisbenzylisoquinoline alkaloid, can be significantly higher than other alkaloids like berberine (B55584) in the leaf tissues of some Berberis species. nih.govresearchgate.net For instance, in Berberis thunbergii, Berberis amurensis, and Berberis koreana, the concentration of berbamine was found to be substantially higher than that of berberine. nih.gov

Table 1: Berbamine and Berberine Content in Berberis Species

| Species | Berbamine Content (µg/g) | Berberine Content (µg/g) |

|---|---|---|

| Berberis thunbergii | 421.6 ± 27.1 | 19.2 ± 0.5 |

| Berberis amurensis | 314.3 ± 43.8 | 16.5 ± 1.2 |

| Berberis koreana | 85.8 ± 4.8 | 15.1 ± 1.9 |

Data sourced from a comparative study on Berberis species. nih.gov

Other Plant Families Harboring Bisbenzylisoquinoline Alkaloids

Beyond Nelumbo and Berberis, bisbenzylisoquinoline alkaloids are found in several other plant families, primarily within the order Ranunculales. nih.gov These include the Menispermaceae (moonseed family), Monimiaceae, and Ranunculaceae (buttercup family). wikipedia.orgnih.gov The Fabaceae family is another, more distantly related, group known to produce these compounds. nih.gov The presence of these alkaloids across different plant families points to a shared, ancient evolutionary origin of the biosynthetic pathways. wikipedia.org

Precursor Molecules and Early Biosynthetic Intermediates

The journey from simple starting materials to the complex structure of berbamunine is a multi-step process orchestrated by a suite of specialized enzymes.

Tyrosine-Derived Pathways

The fundamental building blocks for the biosynthesis of berbamunine, and indeed all benzylisoquinoline alkaloids, are derived from the amino acid L-tyrosine. nih.govnih.gov Tracer experiments have confirmed that tyrosine is incorporated into the bisbenzylisoquinoline structure. nih.gov The biosynthetic pathway begins with the conversion of L-tyrosine into 4-hydroxyphenylpyruvic acid through the action of tyrosine aminotransferase (TyrAT). nih.gov This intermediate is then decarboxylated to form 4-hydroxyphenylacetaldehyde, a key precursor for the vast array of benzylisoquinoline alkaloids. nih.gov

Role of (R,S)-Coclaurine

A critical step in the formation of bisbenzylisoquinoline alkaloids is the Pictet-Spengler condensation of two tyrosine-derived units: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This reaction, catalyzed by norcoclaurine synthase (NCS), leads to the formation of (S)-norcoclaurine, the central intermediate in BIA metabolism. Subsequent enzymatic modifications, including N-methylation and O-methylation, convert (S)-norcoclaurine into (S)-coclaurine and then to (S)-N-methylcoclaurine.

The biosynthesis of (+)-(1R,1'S)-berbamunine specifically requires the coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. wikipedia.orgnih.gov The formation of (R)-N-methylcoclaurine is thought to occur through the epimerization of (S)-N-methylcoclaurine. nih.gov This crucial coupling reaction is catalyzed by the cytochrome P450 enzyme, berbamunine synthase (CYP80A1). uniprot.orgwikipedia.orgnih.gov This enzyme facilitates the oxidative C-O phenol (B47542) coupling of the two N-methylcoclaurine enantiomers to yield berbamunine. wikipedia.org

Table 2: Key Molecules in the Biosynthesis of (+)-(1R,1'S)-Berbamunine

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis |

|---|---|---|---|

| (+)-(1R,1'S)-Berbamunine | C₃₇H₄₀N₂O₆ | 608.72 | Final Product |

| (S)-N-Methylcoclaurine | C₁₈H₂₁NO₃ | 300.37 | Precursor Monomer |

| (R)-N-Methylcoclaurine | C₁₈H₂₁NO₃ | 300.37 | Precursor Monomer |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Primary Precursor |

| Dopamine | C₈H₁₁NO₂ | 153.18 | Intermediate |

| 4-Hydroxyphenylacetaldehyde | C₈H₈O₂ | 136.15 | Intermediate |

| (S)-Norcoclaurine | C₁₆H₁₇NO₃ | 271.31 | Central Intermediate |

Enzymatic Pathways and Key Enzymes

The biosynthesis of (+)-(1R,1'S)-berbamunine is a multi-step process involving a series of enzymatic reactions. The crucial final step is the oxidative coupling of two monomeric benzylisoquinoline units. This transformation is preceded by the formation of these precursor molecules, which itself requires a dedicated pathway involving various enzymes.

Berbamunine Synthase (BerSyn)

Berbamunine synthase (EC 1.14.19.66), systematically named (S)-N-methylcoclaurine,NADPH:oxygen oxidoreductase (C-O phenol-coupling), is the pivotal enzyme in the formation of berbamunine. wikipedia.org It catalyzes the regio- and stereoselective oxidative coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. wikipedia.orgnih.gov This reaction requires NADPH and molecular oxygen, yielding (+)-(1R,1'S)-berbamunine, NADP+, and two molecules of water. wikipedia.org

Berbamunine synthase is a unique cytochrome P450-dependent enzyme. wikipedia.orgnih.gov It has been purified and characterized from cell cultures of Berberis stolonifera. wikipedia.org Interestingly, this enzyme also demonstrates the ability to couple two molecules of (R)-N-methylcoclaurine to form the (R,R) dimer, guattegaumerine (B1218701). nih.gov The ratio of berbamunine to guattegaumerine produced can be influenced by the relative concentrations of the (S) and (R) enantiomers of N-methylcoclaurine and the specific NADPH-cytochrome P450 reductase (CPR) partner available. nih.govpnas.org

Cytochrome P450 Monooxygenases (e.g., CYP80A1) in Oxidative Phenolic Coupling

Berbamunine synthase is classified as CYP80A1, a member of the cytochrome P450 family of enzymes. nih.govresearchgate.netmdpi.com These enzymes are typically monooxygenases, meaning they incorporate one atom of oxygen from O2 into a substrate. nih.gov However, CYP80A1 functions as an oxidase in this specific reaction, catalyzing the C-O phenol coupling between the two precursor molecules without incorporating an oxygen atom into the final berbamunine product. nih.govwikipedia.org This oxidative coupling is a critical bond-forming step in the biosynthesis of numerous natural products. nih.govresearchgate.net

The reaction proceeds via the formation of a C-O ether bridge between the two N-methylcoclaurine units. nih.gov The enzyme ensures high regio- and stereoselectivity, leading to the specific (+)-(1R,1'S) configuration of berbamunine. nih.gov Heterologous expression of CYP80A1 from B. stolonifera in yeast and insect cells has confirmed its function and demonstrated that altering the enzyme or its reductase partner can shift the product profile between berbamunine and guattegaumerine. nih.govpnas.org

Methyltransferases and Hydroxylases Involved in Functionalization

The precursors for berbamunine synthase, (S)- and (R)-N-methylcoclaurine, are themselves products of a biosynthetic pathway involving key functionalization enzymes, primarily methyltransferases and hydroxylases. nih.govresearchgate.net The pathway begins with (S)-norcoclaurine, which undergoes a series of modifications. nih.govresearchgate.net

Key Functionalization Enzymes:

| Enzyme | Abbreviation | Function | Reference |

| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the O-methylation of (S)-norcoclaurine at the 6-position. | researchgate.netfrontiersin.org |

| (S)-coclaurine N-methyltransferase | CNMT | Catalyzes the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. | researchgate.netfrontiersin.org |

| (S)-N-methylcoclaurine 3′-hydroxylase | NMCH/CYP80B2 | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine. | researchgate.netfrontiersin.org |

| (S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase | 4′OMT | Catalyzes the O-methylation at the 4'-position. | researchgate.netfrontiersin.org |

These sequential methylation and hydroxylation steps, catalyzed by specific O-methyltransferases, N-methyltransferases, and cytochrome P450 hydroxylases, are essential for producing the correctly functionalized monomers required for the final dimerization step. nih.govresearchgate.netfrontiersin.org The epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine is another crucial step, with some evidence suggesting that enzymes similar to dehydroreticuline synthase-reductase (DRS-DRR) may be involved. pnas.org

Genetic Basis of Biosynthesis

The production of (+)-(1R,1'S)-berbamunine is underpinned by a specific set of genes that encode the necessary biosynthetic enzymes. The expression of these genes is tightly controlled by complex regulatory networks.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Advances in genomics and transcriptomics have enabled the identification of the genes responsible for berbamunine biosynthesis. A key discovery was the molecular cloning of the cDNA encoding berbamunine synthase (CYP80A1) from Berberis stolonifera. nih.gov This gene was functionally expressed in a baculovirus-insect cell system, confirming its role in catalyzing the formation of berbamunine and guattegaumerine. nih.gov

Comparative transcriptome analyses in various Berberis species have further elucidated the genetic framework. nih.gov For instance, a single copy of the CYP80A/berbamunine synthase gene was identified in the transcriptome of Berberis koreana. nih.govnih.gov The genes for the upstream pathway have also been identified and used in synthetic biology applications. Genes for norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), and coclaurine (B195748) N-methyltransferase (CNMT) from various plant sources like Coptis japonica and Papaver somniferum have been successfully expressed in yeast to reconstruct the pathway leading to the N-methylcoclaurine precursors. nih.gov

Identified Genes in Benzylisoquinoline Alkaloid (BIA) Biosynthesis:

| Gene | Organism Source (Example) | Encoded Enzyme | Reference |

| CYP80A1 | Berberis stolonifera | Berbamunine Synthase | nih.gov |

| NCS | Coptis japonica | (S)-norcoclaurine synthase | nih.gov |

| 6OMT | Papaver somniferum | (S)-norcoclaurine 6-O-methyltransferase | nih.gov |

| CNMT | Papaver somniferum | (S)-coclaurine N-methyltransferase | nih.gov |

| CYP80B2 | Coptis japonica | (S)-N-methylcoclaurine 3′-hydroxylase | frontiersin.org |

These findings demonstrate that the genetic toolkit for producing berbamunine precursors is conserved across several plant species that produce benzylisoquinoline alkaloids.

Transcriptional Regulation of Alkaloid Biosynthesis

The expression of the genes involved in benzylisoquinoline alkaloid biosynthesis is meticulously regulated at the transcriptional level. Studies in Coptis japonica, a plant known for producing related alkaloids, have identified specific transcription factors that act as master regulators. frontiersin.orgscispace.com

Two major types of transcription factors, CjWRKY1 (a WRKY-type) and CjbHLH1 (a basic helix-loop-helix type), have been shown to activate the promoters of nearly all genes in the berberine biosynthetic pathway. frontiersin.orgscispace.com These transcription factors bind to specific cis-acting elements in the promoter regions of the biosynthetic genes, thereby initiating their transcription. frontiersin.org While these specific factors were identified in Coptis, it is understood that WRKY, bHLH, and AP2/ERF families of transcription factors play conserved roles in regulating alkaloid biosynthesis across different plant species. mdpi.com

The expression of biosynthetic genes can also vary significantly between species and even within different tissues of the same plant. nih.gov For example, the gene encoding CYP80A in the sacred lotus (Nelumbo nucifera) shows high expression in the embryo but much lower levels in the leaves, indicating tight spatial regulation. mdpi.com This differential expression is a key factor determining the profile and quantity of alkaloids produced.

Pathway Elucidation and Metabolic Engineering Strategies

The production of complex plant-derived molecules like (+)-(1R,1'S)-berbamunine, a bisbenzylisoquinoline alkaloid (bis-BIA), has traditionally relied on extraction from plant sources, which often results in low yields and is dependent on plant availability. Modern biotechnological approaches, including metabolic engineering and chemoenzymatic synthesis, offer promising alternatives for sustainable and scalable production. These strategies focus on elucidating and reconstructing the biosynthetic pathway in more amenable host organisms or by combining biological and chemical catalysts.

The complete de novo biosynthesis of (+)-(1R,1'S)-berbamunine has been successfully achieved in the microbial host Saccharomyces cerevisiae (baker's yeast). nih.govnih.govresearchgate.net This landmark achievement in metabolic engineering provides a platform for the efficient and controlled production of bis-BIAs. nih.govscite.ai

The biosynthetic pathway for berbamunine in yeast begins with simple sugars and proceeds through the formation of the key benzylisoquinoline alkaloid (BIA) monomer, (S)-N-methylcoclaurine ((S)-NMC). nih.gov The crucial step in producing berbamunine is the stereospecific coupling of one (S)-NMC monomer with one (R)-N-methylcoclaurine ((R)-NMC) monomer. nih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme, berbamunine synthase (BsCYP80A1), originally identified in Berberis stolonifera. nih.govwikipedia.org

A significant challenge in this process was the production of the (R)-NMC precursor, as the enzyme responsible for the epimerization of (S)-NMC to (R)-NMC in plants has not been identified. nih.gov To overcome this, researchers engineered yeast strains to express didomain enzymes known as dehydroreticuline synthase–dehydroreticuline reductases (DRS-DRR), which are known to epimerize the structurally similar (S)-reticuline. nih.gov These enzymes were successfully repurposed to convert (S)-NMC to (R)-NMC in vivo. nih.gov

Through extensive strain engineering, which included expressing genes from various plant, bacterial, and mammalian origins, optimizing fermentation conditions, and protein engineering, researchers achieved a remarkable over 10,000-fold increase in total bis-BIA production. nih.gov A key innovation was the ability to control the final product profile. By using a chimeric variant of the cytochrome P450 coupling enzyme, the production could be switched from generating over 98% guattegaumerine (formed from two (R)-NMC monomers) to over 99% berbamunine. nih.govresearchgate.net The highest reported titer for berbamunine in these engineered yeast strains reached 25 mg/L. nih.govresearchgate.net

Table 1: Key Enzymes and Components in the Heterologous Biosynthesis of Berbamunine in S. cerevisiae

| Component | Type | Origin | Function in Pathway |

|---|---|---|---|

| BsCYP80A1 | Cytochrome P450 Enzyme | Berberis stolonifera | Catalyzes the final C-O phenol coupling of (S)-NMC and (R)-NMC to form berbamunine. nih.govwikipedia.org |

| DRS-DRR | Didomain Epimerase | Papaver somniferum (and other plants) | Performs the epimerization of (S)-NMC to (R)-NMC, a crucial step for berbamunine synthesis. nih.gov |

| PsCPR | Cytochrome P450 Reductase | Papaver somniferum | Acts as a necessary redox partner for the function of cytochrome P450 enzymes like BsCYP80A1. nih.gov |

| (S)-NMC | Monomer Precursor | --- | One of the two BIA monomers required for berbamunine formation. nih.gov |

Chemoenzymatic synthesis represents a powerful strategy that merges the high selectivity of biocatalysts with the versatility of traditional chemical reactions. nih.gov This hybrid approach has been effectively applied to the modular synthesis of various bis-BIAs, demonstrating a viable route for reconstructing the berbamunine pathway. scite.ainih.gov

A key chemoenzymatic strategy involves two main stages. First, enantiopure benzylisoquinoline monomers, the building blocks of berbamunine, are synthesized on a gram scale using a highly stereoselective enzymatic reaction. scite.airesearchgate.net This is often achieved through a Pictet-Spengler reaction catalyzed by an enzyme like norcoclaurine synthase (NCS), which condenses dopamine and an aldehyde with high precision. scite.aithieme-connect.com Subsequent enzymatic steps, such as methylation by methyltransferases, or chemical modifications can then be used to create a variety of well-defined monomeric precursors. scite.aithieme-connect.com

In the second stage, these enzymatically-produced monomers are joined together using a chemical coupling reaction. For linear bis-BIAs like berbamunine, a modified intermolecular copper-mediated Ullmann coupling has proven to be a concise and efficient method for forming the necessary diaryl ether bond. scite.ainih.gov This modular approach allows for the synthesis of different bis-BIAs by simply changing the monomer units used in the coupling step. This strategy highlights the potential for producing berbamunine and its analogs by combining the precision of enzymes for creating the chiral centers with the power of organic chemistry for the final coupling. scite.ai

Table 2: A Chemoenzymatic Strategy for Bis-BIA Synthesis

| Step | Method Type | Description | Key Advantage |

|---|---|---|---|

| Monomer Synthesis | Enzymatic | Stereoselective Pictet-Spengler reaction (e.g., using Norcoclaurine Synthase) to produce enantiopure benzylisoquinoline cores. scite.aithieme-connect.com | High stereoselectivity, creating the correct chiral centers. |

| Monomer Functionalization | Enzymatic / Chemical | Regioselective methylation (using methyltransferases) or other chemical modifications to create diverse monomers. scite.ai | Modularity and access to various building blocks. |

This metabolic process involves the oxidation of berbamine to form a reactive quinone methide intermediate. nih.gov The formation of this intermediate is NADPH-dependent and is a key step in its biotransformation. The high reactivity of the quinone methide is demonstrated by its ability to form conjugates with nucleophiles. In laboratory studies, an N-acetylcysteine (NAC) conjugate was detected when berbamine was incubated with human liver microsomes in the presence of NAC. nih.gov

Further in vivo evidence comes from studies in rats, where a cysteine conjugate of berbamine was identified in the urine of animals administered the compound. nih.gov This finding confirms that this oxidative pathway and subsequent conjugation occur within a living organism, representing a significant catabolic route. In addition to these findings, studies on other bis-BIA compounds, such as cycleanine, have shown that hydroxylation and demethylation are common metabolic pathways, suggesting that berbamunine may also be subject to these oxidative modifications in vivo. nih.gov The enzymes responsible for these transformations, particularly members of the CYP80 family like berbamunine synthase itself, are key players in the oxidative reactions central to both the synthesis and potential degradation of these alkaloids. oup.comoup.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| (+)-(1R,1'S)-Berbamunine hydrochloride |

| (S)-N-methylcoclaurine |

| (R)-N-methylcoclaurine |

| Guattegaumerine |

| (S)-Reticuline |

| Dopamine |

| Berbamine |

| Quinone methide |

| N-acetylcysteine |

Chemical Synthesis of + 1r,1 S Berbamunine Hydrochloride and Analogues

Total Synthesis Strategies for (+)-(1R,1'S)-Berbamunine Hydrochloride

The total synthesis of (+)-(1R,1'S)-berbamunine has been a subject of extensive research, leading to the development of several innovative synthetic routes. These strategies are crucial not only for providing access to the natural product itself but also for enabling the synthesis of analogues for structure-activity relationship studies.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comicj-e.orglibretexts.orgyoutube.com For (+)-(1R,1'S)-berbamunine, the primary retrosynthetic disconnection involves breaking the diaryl ether bond. This disconnection simplifies the complex bisbenzylisoquinoline structure into two more manageable benzylisoquinoline precursor molecules. nih.govrsc.org

A common retrosynthetic approach for berbamunine (B191780), as reported by Kametani in 1969, involves the Ullman ether coupling of two key fragments. nih.gov These fragments are typically derived from the natural amino acid L-tyrosine or synthesized through multi-step sequences. The core idea is to construct the two substituted benzylisoquinoline units separately and then join them in a later step. nih.gov This strategy allows for a convergent synthesis, which is generally more efficient than a linear approach.

Asymmetric Induction Methodologies for Stereocontrol

Achieving the correct stereochemistry at the two chiral centers (1R and 1'S) is a critical aspect of the total synthesis of berbamunine. Various asymmetric induction methodologies have been employed to control the stereochemistry during the synthesis.

One notable method involves the use of chiral auxiliaries. nih.govnih.gov For instance, enantiomeric tetrahydroisoquinolyl oxazolines have been utilized to achieve high diastereoselectivity (96-97%) in the alkylation step, which is crucial for setting one of the stereocenters. nih.govnih.gov The chiral auxiliary is later removed to yield the desired enantiomerically enriched benzylisoquinoline intermediate. nih.govnih.gov Other approaches have explored the use of chiral catalysts and substrate-controlled reactions to induce asymmetry. rsc.orgnih.gov Chemoenzymatic strategies, which combine chemical and enzymatic reactions, have also shown great potential in the asymmetric synthesis of alkaloids like berbamunine. rsc.orgnih.gov

Stereoselective Formation of the Bisbenzylisoquinoline Core Structure

The formation of the bisbenzylisoquinoline core structure requires the precise coupling of two benzylisoquinoline units. The stereochemistry of these units dictates the final diastereomeric outcome. In the synthesis of berbamunine, one (S)-N-methylcoclaurine (NMC) monomer and one (R)-NMC monomer are required. pnas.orgnih.gov

The stereoselective synthesis of these monomeric units is therefore paramount. Asymmetric synthesis methods, such as those employing chiral auxiliaries or catalysts, are used to prepare the enantiomerically pure or enriched (S)- and (R)-N-methylcoclaurine precursors. nih.govnih.gov The subsequent coupling of these precursors then leads to the formation of the desired (1R,1'S)-diastereomer of berbamunine.

Oxidative Phenolic Coupling Methodologies in Diaryl Ether Linkage Formation

The formation of the diaryl ether linkage is a key step in the synthesis of berbamunine and other bisbenzylisoquinoline alkaloids. rsc.org This transformation is typically achieved through an oxidative phenolic coupling reaction. researchgate.netnih.govresearchgate.net

In early syntheses, the Ullmann condensation was a commonly used method for this purpose. nih.govrsc.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. More recently, biomimetic approaches have been developed that utilize enzymatic or metal-catalyzed oxidative coupling to mimic the natural biosynthetic pathway. nih.govresearchgate.net For example, cytochrome P450 enzymes have been shown to catalyze the C-O phenol coupling reaction to form the bisbenzylisoquinoline core. pnas.org In some cases, a single-step synthesis of protected fucols and unnatural polyaryls has been achieved by biomimetic oxidative cross-coupling between phenolic components catalyzed by FeCl3 in fluorinated solvents. researchgate.net

Synthesis of Enantiomers and Diastereomers

The synthesis of the different stereoisomers of berbamunine, including its enantiomer and diastereomers like guattegaumerine (B1218701) and magnoline, is essential for understanding their distinct biological activities. nih.govyoutube.comyoutube.com The stereochemical outcome of the synthesis is determined by the absolute configuration of the starting benzylisoquinoline units.

By using the appropriate enantiomers of the precursor molecules, chemists can selectively synthesize each of the possible stereoisomers. For example, the coupling of two (R)-N-methylcoclaurine monomers leads to guattegaumerine, while the coupling of an (S)-NMC and an (R)-NMC monomer produces berbamunine. pnas.orgnih.gov The ability to synthesize all possible stereoisomers allows for a thorough investigation of the structure-activity relationships within this class of compounds. youtube.comyoutube.comnih.gov

Semi-synthesis from Related Natural Products

An alternative to the total synthesis of (+)-(1R,1'S)-berbamunine is its semi-synthesis from structurally related natural products. This approach can be more efficient as it utilizes readily available starting materials that already possess the core bisbenzylisoquinoline scaffold.

For instance, other bisbenzylisoquinoline alkaloids can be chemically modified to yield berbamunine. This might involve reactions such as demethylation, methylation, or functional group interconversions to transform one natural product into another. While specific examples of semi-synthesis starting from other natural alkaloids to yield berbamunine are not extensively detailed in the provided search results, the principle of modifying natural precursors like coclaurine (B195748) has been a foundational concept in the field. nih.gov Furthermore, the development of biosynthetic pathways in engineered yeast strains has opened up new avenues for producing berbamunine and its precursors, which can be considered a form of semi-synthesis from simple starting materials. pnas.orgnih.govnih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives

The chemical synthesis of analogues and derivatives of this compound is a specialized area of medicinal chemistry aimed at exploring and optimizing the biological activities of this complex natural product. The generation of such molecules allows for a systematic investigation of the structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis is centered around the challenging construction of the bisbenzylisoquinoline scaffold and the subsequent modification of its functional groups.

Design Principles for Analogue Synthesis

The design of analogues of (+)-(1R,1'S)-berbamunine is guided by several key principles aimed at understanding the molecular determinants of its biological activity. Given the stereochemically rich and conformationally constrained nature of the berbamunine scaffold, synthetic strategies often focus on systematic variations of its core structure.

A primary design consideration is the stereochemistry of the two chiral centers at the C-1 and C-1' positions. The synthesis of diastereomers and enantiomers of berbamunine is crucial for determining the optimal spatial arrangement of the benzylisoquinoline units for biological target engagement. The modular synthesis of benzyltetrahydroisoquinoline (BI) and bis-benzyltetrahydroisoquinoline (BBI) alkaloids allows for a comprehensive exploration of how stereochemistry influences bioactivity nih.gov.

Another important design principle involves the modification of the peripheral functional groups. The berbamunine scaffold possesses methoxy (B1213986) and hydroxy groups on its aromatic rings, which are prime targets for chemical modification. The introduction of different substituents at these positions can alter the electronic properties, lipophilicity, and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with biological macromolecules. For instance, in the related berberine (B55584) class of alkaloids, the introduction of various substituents on the aromatic rings has been shown to significantly impact their biological effects nih.govresearchgate.netmdpi.comnih.gov.

Furthermore, the design of analogues may involve altering the nature and length of the linkage between the two benzylisoquinoline units. While berbamunine itself features a diaryl ether linkage, synthetic analogues could incorporate alternative linkers to probe the importance of this structural feature for activity. The synthesis of such analogues often relies on a modular approach, where the two benzylisoquinoline monomers are prepared separately and then coupled.

Finally, the principle of scaffold simplification or rigidification can be applied. This involves the synthesis of truncated analogues that retain key structural features of berbamunine or the introduction of additional rings or constraints to lock the molecule into a specific conformation. These approaches can help to identify the minimal pharmacophore responsible for activity and to develop analogues with enhanced target specificity.

Chemical Modification Strategies on the Berbamunine Scaffold

The chemical modification of the berbamunine scaffold is a challenging yet crucial aspect of developing novel analogues. The strategies employed must be compatible with the complex and sensitive nature of the bisbenzylisoquinoline core.

The total synthesis of the berbamunine scaffold is a prerequisite for extensive chemical modification. A common synthetic route involves the construction of two appropriately substituted benzyltetrahydroisoquinoline units, followed by an intermolecular coupling reaction to form the characteristic diaryl ether bridge. The Ullmann condensation reaction is a classical method used for this purpose, involving the copper-catalyzed coupling of a phenolic hydroxyl group on one monomer with an aryl halide on the other nih.gov. More recent methods may employ palladium-catalyzed cross-coupling reactions. The enantioselective synthesis of the monomeric units can be achieved through various methods, including the Bischler-Napieralski cyclization followed by an asymmetric transfer hydrogenation nih.gov.

Once the berbamunine scaffold is assembled, a variety of chemical modifications can be envisioned. The phenolic hydroxyl groups are versatile handles for modification. They can be alkylated to introduce a range of alkoxy groups, or acylated to form esters. These modifications can modulate the lipophilicity and metabolic stability of the resulting analogues.

The methoxy groups on the aromatic rings can also be targets for modification. Demethylation to the corresponding phenols provides sites for further functionalization. Conversely, the introduction of additional methoxy groups or other electron-donating or-withdrawing substituents on the aromatic rings can be achieved by starting with appropriately substituted precursors in the total synthesis. In studies on berberine derivatives, the introduction of substituents at the 9-position was found to be beneficial for antiviral activity researchgate.net.

Halogenation of the aromatic rings is another strategy to create analogues with altered electronic and pharmacokinetic properties. The introduction of fluorine, chlorine, or bromine atoms can enhance membrane permeability and metabolic stability. The de novo biosynthesis of halogenated benzylisoquinoline alkaloids in engineered yeast has demonstrated the feasibility of incorporating halogen atoms into these complex structures, a strategy that can be mimicked in chemical synthesis nih.gov.

Below is a table summarizing potential chemical modification strategies on the berbamunine scaffold based on established methods for related alkaloids.

| Modification Site | Chemical Strategy | Potential Outcome | Reference Analogy |

| Phenolic Hydroxyl Groups | Alkylation, Acylation | Modulation of lipophilicity and metabolic stability | Berberine derivatives nih.gov |

| Methoxy Groups | Demethylation followed by functionalization | Introduction of new functional groups | Berberine derivatives nih.gov |

| Aromatic Rings | Halogenation | Enhanced membrane permeability and metabolic stability | Halogenated BIAs nih.gov |

| Secondary Amines | N-alkylation, N-acylation | Altered basicity and steric properties | Tetrahydroberberine derivatives mdpi.com |

Preparation of Labeled Analogues for Mechanistic Studies

To investigate the mechanism of action, pharmacokinetics, and target engagement of (+)-(1R,1'S)-berbamunine, the preparation of labeled analogues is indispensable. These labeled compounds serve as powerful tools in various biochemical and imaging studies. The two primary types of labeling are isotopic labeling and fluorescent labeling.

Isotopic Labeling:

Isotopic labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the berbamunine molecule. This can be achieved by using appropriately labeled starting materials in the total synthesis. For example, the use of deuterated solvents or reagents can introduce deuterium at specific positions, while the use of ¹³C- or ¹⁵N-labeled precursors can result in a globally or selectively labeled final product.

Isotopically labeled analogues are particularly useful for:

Metabolic Studies: Tracking the metabolic fate of the compound in biological systems using mass spectrometry. The heavy isotopes provide a distinct mass signature that allows for the differentiation of the drug and its metabolites from endogenous molecules.

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound with high precision.

NMR Spectroscopy: For compounds that can be obtained in sufficient quantities, ¹³C- and ¹⁵N-labeling can facilitate structural studies and the investigation of interactions with biological targets by nuclear magnetic resonance (NMR) spectroscopy.

While specific examples of isotopically labeled (+)-(1R,1'S)-berbamunine are not readily found in the literature, the synthetic routes established for bisbenzylisoquinoline alkaloids are amenable to the incorporation of labeled precursors nih.govrsc.org.

Fluorescent Labeling:

Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to the berbamunine molecule. This creates a fluorescent probe that allows for the visualization of the compound's distribution and localization in living cells and tissues using fluorescence microscopy.

The design of a fluorescently labeled berbamunine analogue requires careful consideration of the attachment point and the choice of the fluorophore. The fluorescent tag should not significantly alter the biological activity of the parent compound. Potential attachment points on the berbamunine scaffold include the phenolic hydroxyl groups or the secondary amines, which can be derivatized with a linker that is then coupled to the fluorophore.

A variety of fluorophores can be used, with common choices including BODIPY dyes, coumarins, and fluoresceins, selected based on their photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and photostability). For instance, a novel berberine derivative, BBR-BODIPY, was synthesized by attaching a BODIPY fluorophore to the berberine scaffold. This fluorescent probe enabled the study of its subcellular localization and demonstrated that it accumulates in the mitochondria nih.gov. A similar strategy could be applied to synthesize a fluorescently labeled berbamunine.

The table below outlines a hypothetical strategy for the synthesis of a fluorescently labeled berbamunine analogue.

| Component | Description | Example | Reference Analogy |

| Parent Molecule | (+)-(1R,1'S)-Berbamunine | - | - |

| Attachment Point | A reactive functional group on the scaffold | Phenolic hydroxyl group | BBR-BODIPY nih.gov |

| Linker | A short, flexible chain to separate the fluorophore from the parent molecule | Alkyl or polyethylene (B3416737) glycol (PEG) chain | Fluorescently labeled peptides arkat-usa.org |

| Fluorophore | A fluorescent dye with suitable photophysical properties | BODIPY-FL | BBR-BODIPY nih.gov |

The synthesis of such a probe would likely involve a multi-step process, starting with the functionalization of berbamunine with a linker containing a reactive handle (e.g., an amine or an alkyne), followed by the coupling of this intermediate with an activated fluorophore.

Molecular and Cellular Mechanisms of Action of + 1r,1 S Berbamunine Hydrochloride

Molecular Target Identification and Characterization (In vitro)

Protein Interaction Profiling (e.g., Enzyme inhibition/activation)

The specific protein interaction profile of (+)-(1R,1'S)-berbamunine hydrochloride is not extensively detailed in the provided search results. However, it is known that bisbenzylisoquinoline alkaloids, the class to which berbamunine (B191780) belongs, are formed through the coupling of two benzylisoquinoline alkaloid (BIA) monomers. nih.gov The biosynthesis of berbamunine involves a cytochrome P450 enzyme, CYP80A1 from Berberis stolonifera (BsCYP80A1), which facilitates the dimerization of (S)-N-methylcoclaurine and (R)-N-methylcoclaurine monomers. nih.gov Engineering of yeast strains with variants of this enzyme system has been shown to influence the production titers of berbamunine. nih.govnih.gov While this demonstrates an interaction with a key biosynthetic enzyme, detailed profiling of its broader protein interactions, such as inhibition or activation of other enzymes, requires further investigation. The complexity of protein-protein interactions is vast, forming the basis for many cellular processes, and protein microarrays are a key tool for identifying such interactions. nih.govnih.gov

Nucleic Acid Binding Specificity and Conformational Effects (e.g., G-quadruplex DNA stabilization)

Research has shown that berberine (B55584), a related isoquinoline (B145761) alkaloid, exhibits a strong binding affinity for G-quadruplex (G4) DNA structures. thescipub.comrsc.orgnih.gov These structures are of interest as they are found in the promoter regions of oncogenes, such as MYC, and at telomeres, making them potential targets for anticancer therapies. rsc.orgnih.gov Berberine has been shown to stabilize G-quadruplexes, and computational studies suggest that its derivatives can bind with even higher affinity. rsc.org The binding is primarily driven by van der Waals interactions. rsc.org Structural studies using NMR have revealed that berberine can bind as a monomer to the MYC G-quadruplex in solution, which differs from previous crystal structure data suggesting a dimer binding mode. nih.gov Specifically, berberine has been observed to bind at both the 5' and 3' ends of a dGMP-filled vacancy G-quadruplex formed in the PDGFR-β promoter. nih.gov In these complexes, berberine recruits adjacent adenine (B156593) residues to form a "quasi-triad plane" that covers the external G-tetrad, thereby stabilizing the structure. nih.gov This interaction involves both π-stacking and electrostatic forces. nih.gov

Table 1: Interaction of Related Alkaloids with G-Quadruplex DNA

| Compound | G-Quadruplex Target | Binding Stoichiometry (Ligand:DNA) | Key Findings |

| Berberine | MYC Promoter (MycG4) | 2:1 | Binds as a monomer at each end of the G-quadruplex in solution. nih.gov |

| Berberine | PDGFR-β Promoter (vG4) | 2:1 | Binds and stabilizes a dGMP-filled vacancy G-quadruplex. nih.gov |

| Berberine Derivatives | General G-Quadruplex | Not specified | Computational studies suggest higher binding affinity than berberine. rsc.org |

Receptor Affinity and Selectivity Studies (e.g., 5-HT1A receptors)

Detailed receptor affinity and selectivity studies specifically for this compound are not available in the provided search results. However, the broader class of compounds to which it belongs, isoquinoline alkaloids, and other pharmacologically active agents are often evaluated for their binding affinity to various receptors. nih.govnih.gov The affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Ki), with a lower Ki value indicating a higher affinity. plos.orgdoi.org For instance, the affinity of various ligands for sigma-1 and sigma-2 receptors has been determined to understand their selectivity and potential therapeutic applications. nih.govnih.govmdpi.com Such studies are crucial for drug development to ensure that a compound interacts with its intended target with high specificity, minimizing off-target effects.

Ion Channel Modulation (e.g., ORAI2 pathway)

Information regarding the specific modulation of ion channels, such as the ORAI2 pathway, by this compound is not present in the provided search results. Ion channels are critical for a multitude of physiological processes, and their modulation by small molecules can have significant therapeutic implications.

Intracellular Signaling Pathway Modulation (Cellular Level)

Regulation of Cellular Proliferation and Migration (e.g., vascular smooth muscle cells)

Studies on the related compound berberine have demonstrated its inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.gov These cellular processes are key events in the development of atherosclerosis and restenosis following procedures like balloon angioplasty. researchgate.net Berberine was found to significantly inhibit VSMC proliferation and migration induced by growth factors such as angiotensin II (AngII) and heparin-binding epidermal growth factor (HB-EGF). nih.gov The mechanism for this effect appears to be the delay or partial suppression of the Akt signaling pathway, while the ERK pathway remains largely unaffected. nih.gov The proliferation and migration of VSMCs are complex processes regulated by various signaling molecules, including platelet-derived growth factor (PDGF) and early growth response-1 (Egr-1). researchgate.netnih.gov Egr-1, for example, has been shown to promote VSMC proliferation and migration by transcriptionally activating Egr-2, contributing to stenosis in arteriovenous fistulas. nih.gov

Table 2: Effect of Berberine on Vascular Smooth Muscle Cells

| Cellular Process | Inducing Agent | Effect of Berberine | Signaling Pathway Implicated |

| Proliferation | Angiotensin II, HB-EGF | Inhibition | Akt pathway nih.gov |

| Migration | Angiotensin II, HB-EGF | Inhibition | Akt pathway nih.gov |

Kinase Cascade Regulation (e.g., Akt pathway)

Current research has extensively documented the role of the related isoquinoline alkaloid, berberine, in the regulation of various kinase cascades, most notably the Akt pathway. The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Studies on berberine have shown that it can inhibit this pathway, contributing to its anticancer effects. For instance, berberine has been found to repress Akt protein expression by modulating its mRNA levels and promoting protein degradation. This inhibition of the Akt pathway by berberine subsequently affects downstream targets, including NF-κB and activator protein-1 (AP-1), leading to a reduction in the metastatic potential of cancer cells.

However, direct evidence specifically detailing the regulation of the Akt pathway or other kinase cascades by This compound remains limited in the currently available scientific literature. While the structural similarities to berberine suggest a potential for interaction with these pathways, further targeted research is required to elucidate the specific effects of berbamunine and its hydrochloride salt on kinase signaling.

Autophagy Modulation

Recent studies have highlighted the role of berbamine (B205283) hydrochloride as a potent modulator of autophagy, a cellular process of self-degradation that is critical for homeostasis and can be co-opted by cancer cells to promote survival. Berbamine hydrochloride has been identified as a late-stage autophagy inhibitor. nih.govnih.gov

The primary mechanism of this inhibition involves the impairment of lysosomal acidification. nih.govnih.gov In melanoma cells, for instance, treatment with berbamine hydrochloride leads to the accumulation of autophagosomes, indicated by increased levels of LC3-II and p62, which suggests a disruption in the autophagic flux. nih.gov Further investigation using tandem fluorescent-tagged LC3B confirmed that the compound disrupts the degradation stage of autophagy without preventing the fusion of autophagosomes with lysosomes. This disruption of late-stage autophagic flux has been shown to enhance the presentation of antigens by MHC-I molecules on the surface of melanoma cells, thereby mitigating tumor immune escape and improving their recognition and elimination by CD8+ T cells. nih.govnih.gov

Apoptosis and Programmed Cell Death Induction Mechanisms (e.g., in specific cell lines)

Berbamine has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. In human hepatocellular carcinoma SMMC7721 cells, berbamine treatment was shown to decrease cell proliferation in a dose- and time-dependent manner. The underlying mechanism involves the induction of apoptosis through the loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-9. The apoptotic effect could be blocked by a broad-spectrum caspase inhibitor, confirming the caspase-dependent nature of this process. Furthermore, berbamine was observed to cause cell cycle arrest in the G0/G1 phase in these cells.

While these findings on berbamine are significant, it is important to note that much of the related research has been conducted on the more widely studied alkaloid, berberine. Berberine hydrochloride has been shown to induce apoptosis in a variety of cancer cell lines, including non-small cell lung cancer A549 cells. nih.gov In A549 cells, berberine hydrochloride treatment led to inhibited proliferation and enhanced apoptosis. nih.gov This was associated with the downregulation of MMP-2 protein expression and an increased ratio of Bax to Bcl-2, key proteins in the regulation of apoptosis. nih.gov

| Cell Line | Compound | Key Apoptotic Mechanisms |

| SMMC7721 (Human Hepatocellular Carcinoma) | Berbamine | Loss of mitochondrial membrane potential, activation of caspase-3 and caspase-9, G0/G1 cell cycle arrest. |

| A549 (Non-Small Cell Lung Cancer) | Berberine Hydrochloride | Downregulation of MMP-2, increased Bax/Bcl-2 ratio. nih.gov |

Modulation of Neurotransmitter Release (e.g., glutamate (B1630785) release in rat cerebrocortical nerve terminals)

The modulation of neurotransmitter release is a critical aspect of neuronal function, and its dysregulation is implicated in various neurological disorders. Research into the effects of related alkaloids on neurotransmitter release has primarily focused on berberine. Studies have shown that berberine can inhibit the release of glutamate from rat cerebrocortical nerve terminals. This inhibition is achieved through the suppression of presynaptic Cav2.1 (P/Q-type) voltage-gated calcium channels and the ERK/synapsin I signaling cascade. By reducing Ca2+ influx, berberine effectively decreases vesicular exocytosis of glutamate.

Currently, there is a lack of specific studies in the scientific literature detailing the effects of This compound on the release of glutamate or other neurotransmitters. Given the structural relationship to berberine, investigating the potential neuro-modulatory effects of berbamunine could be a valuable area for future research.

Effects on Multidrug Resistance Mechanisms (Comparative studies with related alkaloids)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Berbamine has been shown to reverse MDR in certain cancer cell lines. In the adriamycin-resistant human erythroleukemic cell line K562/A02, berbamine increased the intracellular concentration of adriamycin in a dose-dependent manner. This effect was attributed to the downregulation of both mdr1 mRNA and its protein product, P-glycoprotein.

Comparative studies with other bisbenzylisoquinoline alkaloids have provided further insights. In multidrug-resistant human KB carcinoma cells, both cepharanthine (B1668398) and berbamine were found to overcome resistance to several anticancer agents. Cepharanthine was observed to completely inhibit the enhanced efflux of daunomycin from resistant cells, while berbamine showed a partial effect. The mechanism for cepharanthine is suggested to involve binding to phosphatidylserine (B164497) in the plasma membrane, thereby perturbing membrane function and inhibiting drug efflux. These studies highlight that while several bisbenzylisoquinoline alkaloids can counteract MDR, their potencies and specific mechanisms may differ.

| Alkaloid | Cell Line | Effect on MDR | Mechanism |

| Berbamine | K562/A02 | Reversal of adriamycin resistance | Downregulation of mdr1 mRNA and P-glycoprotein |

| Cepharanthine | ChR-24 (KB subline) | Complete reversal of vincristine, actinomycin (B1170597) D, and daunomycin resistance | Inhibition of drug efflux, likely via membrane perturbation |

| Berbamine | ChR-24 (KB subline) | Partial reversal of resistance to various anticancer agents | Likely involves inhibition of drug efflux |

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Influence of Stereochemistry on Target Engagement and Cellular Response

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. (+)-(1R,1'S)-Berbamunine is a diastereomer, meaning it has a specific spatial orientation at its two chiral centers. The biosynthesis of berbamunine involves the enzymatic coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine, highlighting the importance of the specific stereoisomers of the precursor molecules. nih.govnih.gov

The production of different bisbenzylisoquinoline alkaloids, such as guattegaumerine (B1218701) (formed from two (R)-NMC monomers), is dependent on the stereochemistry of the building blocks and the specificity of the coupling enzyme. nih.govnih.gov This inherent stereoselectivity in its formation suggests that the (1R,1'S) configuration of berbamunine is likely critical for its interaction with specific biological targets. While direct comparative studies on the differential effects of berbamunine's various stereoisomers on target engagement and cellular responses are not extensively detailed in the current literature, the principles of medicinal chemistry strongly imply that the (1R,1'S) arrangement dictates its pharmacological profile. Altering this stereochemistry would likely lead to significant changes in its biological activity, potency, and even its mechanism of action.

Identification of Key Pharmacophores and Structural Requirements for Specific Activities

The biological activity of (+)-(1R,1'S)-berbamunine is intrinsically linked to its unique three-dimensional structure. A pharmacophore, in this context, represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For bisbenzylisoquinoline alkaloids like berbamunine, several key pharmacophoric features have been identified that contribute to their various biological effects, including their well-documented role as calcium channel blockers.

A theoretical study on bisbenzylisoquinoline alkaloids as calcium channel blockers has shed light on the crucial molecular features required for this activity. researchgate.netlew.ro The model suggests that the presence of two aromatic ring systems separated by a specific distance is a critical determinant. lew.ro In the case of berbamunine, these are the two benzylisoquinoline units. Furthermore, a basic side chain, which includes the tertiary amine groups within the isoquinoline rings, is considered another essential pharmacophoric element. lew.ro These nitrogen atoms can become protonated at physiological pH, allowing for electrostatic interactions with the biological target.

The stereochemistry of the molecule is another paramount factor influencing its biological specificity. Research on bisbenzylisoquinoline alkaloids has demonstrated that the specific spatial arrangement of the chiral centers significantly impacts their activity. For instance, a study on the antiadipogenic effects of various bisbenzylisoquinoline alkaloids revealed that the (1R,1'S) configuration, as found in (+)-(1R,1'S)-berbamunine, leads to a notable enhancement of this activity. This underscores the importance of the precise three-dimensional orientation of the benzyl (B1604629) groups relative to the isoquinoline cores for interaction with the target receptor, peroxisome proliferator-activated receptor gamma (PPARγ).

Moreover, in the context of calcium channel blockade, the stereoisomerism at the C1 and C1' positions has been shown to be critical. Studies on the related alkaloid tetrandrine (B1684364), which shares the same bisbenzylisoquinoline scaffold, have indicated that the (1S, 1'S) configuration exhibits a selective inhibitory action on calcium influx from the extracellular medium. lew.ro This suggests that the specific orientation of the benzyl groups at these chiral centers is vital for a productive interaction with the calcium channel protein.

Role of Different Functional Groups and Linkages on Biological Properties

Diaryl Ether Linkages: The two diaryl ether bridges are fundamental to the structure of berbamunine, creating the characteristic macrocyclic ring. These linkages are not merely structural scaffolds but also contribute to the molecule's biological activity. They restrict the conformational flexibility of the molecule, holding the two benzylisoquinoline units in a specific orientation that is crucial for receptor binding. The stability and relative rigidity conferred by these ether bonds are essential for maintaining the pharmacophoric geometry required for activities such as calcium channel modulation.

Methoxy (B1213986) Groups: (+)-(1R,1'S)-Berbamunine possesses three methoxy (-OCH3) groups attached to the aromatic rings. The position and presence of these groups can significantly influence the molecule's pharmacological profile. Methoxy groups are known to affect the electronic properties and lipophilicity of a molecule. nih.gov In phenolic compounds, the presence of methoxy groups can enhance antioxidant activity. nih.gov While the direct antioxidant activity of the methoxy groups in berbamunine requires further specific investigation, their electron-donating nature can modulate the reactivity of the aromatic rings and influence interactions with biological targets. The lipophilicity imparted by the methoxy groups can also affect the molecule's ability to cross cell membranes and reach its intracellular targets.

Phenolic Hydroxyl Group: A key feature of the berbamunine structure is the single phenolic hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in the binding sites of target proteins. The presence and location of hydroxyl groups are often critical for the biological activity of natural products. nih.gov For instance, the hydroxyl group can play a crucial role in anchoring the molecule to its target through hydrogen bonding. A comparative study of the anti-inflammatory and immunosuppressive properties of tetrandrine and berbamine, which differ in the substitution pattern of one of the aromatic rings, highlighted that even a subtle change, such as the presence of a hydroxyl group versus a methoxy group, can lead to significant differences in biological activity. nih.gov This underscores the critical role of the hydroxyl group in defining the specific pharmacological profile of berbamunine.

N-Methyl Groups: The two N-methyl groups on the tertiary amine nitrogens within the isoquinoline moieties are also important for biological activity. These groups contribute to the basicity of the nitrogen atoms and can influence the molecule's interaction with acidic residues in a binding pocket. The positive charge that can develop on these nitrogens at physiological pH is a key feature of the pharmacophore for calcium channel blockade, facilitating electrostatic interactions with the channel protein. lew.ro

The intricate interplay of these functional groups and structural features defines the unique pharmacological profile of this compound. The following table summarizes the key structural components and their putative roles in the biological activity of the compound.

| Structural Component | Putative Role in Biological Activity |

| Bisbenzylisoquinoline Scaffold | Provides the fundamental three-dimensional framework. |

| (1R,1'S) Stereochemistry | Crucial for specific activities like antiadipogenic effects. |

| Diaryl Ether Linkages | Maintain the rigid, "butterfly-like" conformation essential for receptor binding. |

| Methoxy Groups (-OCH3) | Modulate electronic properties, lipophilicity, and potentially antioxidant activity. |

| Phenolic Hydroxyl Group (-OH) | Acts as a hydrogen bond donor/acceptor, anchoring the molecule to its biological target. |

| N-Methyl Groups | Contribute to the basicity of the nitrogen atoms and facilitate electrostatic interactions. |

Further research, including the synthesis and biological evaluation of analogs with systematic modifications of these functional groups, will be instrumental in fully elucidating the structure-activity relationships of this compound and unlocking its full therapeutic potential.

Analytical Methodologies for Research on + 1r,1 S Berbamunine Hydrochloride

Extraction and Isolation Techniques from Natural Sources

(+)-(1R,1'S)-Berbamunine is a bisbenzylisoquinoline alkaloid found in plants of the Berberis genus. chempap.orgacs.orgwho.int The initial step in its analysis involves extraction from the plant matrix, typically from the roots and bark where alkaloid concentration is highest. researchgate.net

A general procedure for extracting and isolating berbamunine (B191780) and related alkaloids involves several key stages:

Drying and Grinding : The collected plant material, such as roots or bark, is dried at room temperature and ground into a fine powder to maximize the surface area for solvent extraction. chempap.orgflorajournal.com

Defatting : The powdered material is often first extracted with a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes fats, oils, and other non-polar constituents that could interfere with subsequent extraction and purification. chempap.org

Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, most commonly methanol (B129727) or ethanol. chempap.orgresearchgate.net This can be done through methods like hot reflux or cold maceration. florajournal.commdpi.com The resulting extract contains a mixture of alkaloids and other plant metabolites.